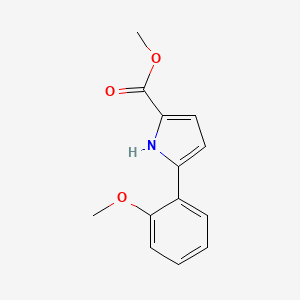

methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-16-12-6-4-3-5-9(12)10-7-8-11(14-10)13(15)17-2/h3-8,14H,1-2H3 |

InChI Key |

CNUAIFISGXYNCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

A widely adopted method involves iridium-catalyzed borylation of methyl pyrrole-2-carboxylate followed by Suzuki coupling with 2-methoxyphenylboronic acid derivatives. Key steps include:

-

Borylation : Methyl 1H-pyrrole-2-carboxylate undergoes C5-borylation using [Ir(COD)OMe]₂ and bis(pinacolato)diboron (B₂Pin₂) in tetrahydrofuran (THF) at 80°C for 12 hours, yielding methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate .

-

Coupling : The boronate ester reacts with 2-bromo-1-methoxybenzene under Pd(PPh₃)₄ catalysis (3 mol%) in dimethoxyethane (DME) at 80°C for 24 hours, achieving 85–92% yields .

Advantages : High regioselectivity, tolerance for electron-rich aryl groups.

Limitations : Requires inert conditions and costly catalysts.

Multicomponent Cyclization via Azomethine Ylides

A one-pot synthesis utilizes enal-azomethine ylides generated in situ from aldehydes and amines. For this compound:

-

Reagents : 2-Methoxybenzaldehyde, methyl glycinate, and methyl acrylate.

-

Conditions : Catalyzed by Cu(OTf)₂ (10 mol%) in toluene at 40°C for 6 hours, followed by thermal cyclization at 110°C .

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 40°C → 110°C |

| Reaction Time | 6 h + 3 h |

| Catalyst Loading | 10 mol% Cu(OTf)₂ |

| Solvent | Toluene |

Microwave-Assisted Hantzsch Reaction

A solvent-free, microwave-driven approach enables rapid pyrrole formation:

-

Components : 2-Bromo-1-(2-methoxyphenyl)ethanone, methyl acetoacetate, and ammonium acetate.

-

Conditions : Microwave irradiation at 300 W for 15 minutes .

Mechanism :

-

Knoevenagel condensation between methyl acetoacetate and the aldehyde.

-

Cyclization via nucleophilic attack of ammonia.

Copper-Mediated Oxidative Cyclization

Pyrrolidine derivatives undergo dehydrogenation and cyclization:

-

Substrate : 4-(2-Methoxyphenyl)pyrrolidine.

-

Oxidants : CuCl (10 mol%) and TEMPO (30 mol%) in dimethyl carbonate (DMC) under O₂ at 80°C .

Reaction Pathway :

Electrochemical Radical Addition

A patent-based method employs Mn(III)-mediated radical cyclization:

-

Substrates : 2-Benzoylpyrrole and methyl bromomalonate.

Applications : Scalable for gram-scale synthesis.

Comparative Analysis of Methods

Recent Advances: Flow Chemistry

Continuous-flow systems enhance reproducibility and safety:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

Antimicrobial Activity

Methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate has shown promise as a lead compound for developing new antibiotics. Its structural analogs have been investigated for their efficacy against various microbial infections. For instance, derivatives of pyrrole-2-carboxamides have demonstrated significant antibacterial activity against drug-resistant strains of bacteria, with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL in some cases .

Anticancer Properties

Recent studies have highlighted the potential of pyrrole derivatives as dual inhibitors targeting microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are implicated in cancer progression and inflammation. Compounds derived from this compound have been shown to reduce mPGES-1 activity significantly, indicating their potential as anticancer agents . The ability to inhibit these pathways suggests that further development could lead to effective treatments for various cancers, particularly colorectal cancer.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of pyrrole derivatives have revealed that specific substitutions on the pyrrole ring can enhance biological activity. For example, adding electron-withdrawing groups or bulky substituents has been shown to improve the anti-tuberculosis activity of certain pyrrole derivatives . This indicates that this compound could be optimized for better therapeutic efficacy through targeted modifications.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions such as cyclization and esterification. Various synthetic routes have been explored to produce analogs with improved pharmacological profiles. For instance, the use of Suzuki coupling reactions has facilitated the development of diverse aryl-substituted pyrrole derivatives, enhancing their potential applications in drug discovery .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The electronic and steric nature of substituents significantly impacts physicochemical properties. Key comparisons include:

Table 1: Comparison of 5-Substituted Pyrrole-2-Carboxylate Esters

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methoxy in 2b) increase pyrrole ring electron density, whereas electron-withdrawing groups (e.g., nitro ) decrease it. The ortho-methoxy group in the target compound may exert both inductive (-I) and resonance (+M) effects.

- Melting Points : Higher melting points in para-substituted analogs (e.g., 2a, 2b) suggest stronger crystalline packing compared to ortho-substituted derivatives, possibly due to reduced steric hindrance.

Suzuki-Miyaura Cross-Coupling :

- Compounds like 2a–2e are synthesized via palladium-catalyzed coupling of methyl 5-bromo-1H-pyrrole-2-carboxylate with arylboronic acids. The target compound likely follows a similar route using 2-methoxyphenylboronic acid.

- Yield Trends : Electron-neutral aryl groups (e.g., p-tolyl in 2a) achieve higher yields (93%) than electron-rich (2b, 87%) or bulky substituents, suggesting steric/electronic factors influence coupling efficiency.

Functional Group Transformations :

- The tert-butoxycarbonyl (Boc)-protected amine in methyl 5-(((tert-butoxycarbonyl)amino)methyl)-1H-pyrrole-2-carboxylate demonstrates the feasibility of post-synthetic modifications, which could be applicable to the target compound for introducing bioactive moieties.

Crystallographic and Hydrogen-Bonding Patterns

- Ethyl 5-methyl-1H-pyrrole-2-carboxylate crystallizes in the monoclinic space group P2₁/c with N–H···O hydrogen bonds forming centrosymmetric dimers . The 2-methoxyphenyl group in the target compound may disrupt such dimerization due to steric bulk, leading to alternative packing motifs or π-π interactions involving the aryl ring.

- Graph set analysis of hydrogen-bonding networks in analogous compounds reveals that substituents influence supramolecular assembly, which is critical for material properties.

Biological Activity

Methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H13NO3

- Molecular Weight : Approximately 231.25 g/mol

- Structural Features : The compound contains a pyrrole ring, which is a five-membered aromatic structure with nitrogen, and a methoxy group attached to the phenyl ring. These features contribute to its chemical reactivity and biological activity.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may inhibit microbial growth through mechanisms involving enzyme inhibition or disruption of cellular integrity.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies indicate significant cell apoptosis and growth inhibition in Hep-2 and P815 cancer cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

- Antiviral Activity : Similar pyrrole derivatives have been explored for their potential against viral infections, including HIV.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways crucial for pathogen survival or tumor growth. For example, it may inhibit enzymes such as ERK5, which plays a role in cell proliferation and survival .

- Receptor Modulation : It may bind to various receptors, altering their activity and affecting cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity :

-

Antimicrobial Effects :

- Research indicated that similar compounds displayed broad-spectrum antimicrobial activity, suggesting that this compound could be developed into a lead compound for new antimicrobial agents.

Table 1: Biological Activity Summary

| Activity Type | Test Organisms/Cell Lines | IC50/Activity Level |

|---|---|---|

| Antimicrobial | Various bacteria/fungi | Varies (not specified) |

| Anticancer | Hep-2, P815 | 3.25 mg/mL (Hep-2) |

| 17.82 mg/mL (P815) | ||

| Antiviral | HIV | Efficacy observed |

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Targets metabolic enzymes critical for pathogen survival |

| Receptor Modulation | Alters signaling pathways involved in cancer progression |

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as:

- Knorr pyrrole synthesis or Paal-Knorr cyclization to construct the pyrrole core.

- Suzuki-Miyaura coupling or Friedel-Crafts acylation to introduce the 2-methoxyphenyl substituent.

- Esterification using methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.

Optimization Strategies:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

- Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions.

- Solvent Choice : Use anhydrous DMF or THF to enhance reaction homogeneity and yield .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., pyrrole protons at δ 6.5–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm) .

- X-ray Crystallography :

- Mass Spectrometry (MS) :

- High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 232.0974 (calculated for C₁₃H₁₃NO₃⁺) .

Basic: How can solubility and stability be assessed for this compound in biological assays?

Methodological Answer:

- Solubility Testing :

- Perform phase-solubility studies in PBS (pH 7.4), DMSO, or ethanol. Use UV-Vis spectroscopy to quantify saturation points.

- Note: Similar pyrrole derivatives show limited aqueous solubility (<1 mg/mL), necessitating co-solvents like DMSO .

- Stability Profiling :

- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxylic acid) indicate ester instability under basic conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

- Systematic Substituent Variation :

- Computational Modeling :

- Use molecular docking (AutoDock Vina) to predict binding modes with targets like cyclooxygenase-2 (COX-2). Validate with MD simulations to assess binding stability .

- Data Analysis :

- Apply multivariate regression to correlate substituent Hammett constants (σ) with bioactivity trends .

Advanced: How should researchers address contradictions in reported biological activities of pyrrole carboxylate derivatives?

Methodological Answer:

- Experimental Replication :

- Reproduce assays under standardized conditions (e.g., ATP-based cell viability assays for cytotoxicity) to minimize protocol variability .

- Meta-Analysis :

- Mechanistic Studies :

- Perform kinetic assays (e.g., SPR or ITC) to measure binding affinities and rule off-target effects .

Table 1: Substituent Effects on Bioactivity in Pyrrole Carboxylate Derivatives

| Substituent Position | Bioactivity (IC₅₀, µM) | Target Protein | Reference |

|---|---|---|---|

| 2-Methoxyphenyl | 12.3 ± 1.5 | COX-2 | |

| 4-Chlorophenyl | 8.9 ± 0.8 | COX-2 | |

| 3-Nitrophenyl | >100 | COX-2 |

Advanced: What computational approaches are suitable for predicting the environmental fate of this compound?

Methodological Answer:

- QSAR Modeling :

- Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. Input SMILES:

COC(=O)C1=CC(=CN1)C2=CC=CC=C2OC.

- Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. Input SMILES:

- Molecular Dynamics (MD) :

- Ecotoxicity Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.